molecular formula C20H21N3O3S B7057415 N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide

N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide

Cat. No.: B7057415
M. Wt: 383.5 g/mol
InChI Key: YYSQCUNGTLLSJD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide: is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. Common synthetic routes include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Potential applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate.

Comparison with Similar Compounds

  • N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide
  • N-allyl-4-methylbenzenesulfonamide
  • N-cyclopropyl-4-methoxybenzenesulfonamide

Uniqueness:

  • The presence of the quinoline moiety distinguishes it from other benzenesulfonamide derivatives.
  • The cyclopropyl group adds to its structural complexity and potential reactivity.
  • The combination of these functional groups makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-3-(quinolin-3-ylmethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-26-20-9-8-17(27(24,25)23-16-6-7-16)11-19(20)22-13-14-10-15-4-2-3-5-18(15)21-12-14/h2-5,8-12,16,22-23H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSQCUNGTLLSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)NCC3=CC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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